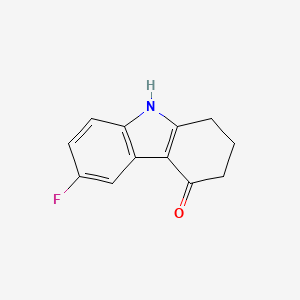

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one

Descripción general

Descripción

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly alter the biological activity and chemical properties of the molecule, making it a valuable target for research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves the fluorination of tetrahydrocarbazole derivatives. One common method is the electrophilic fluorination of 2,3,4,9-tetrahydro-1H-carbazol-4-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more efficient fluorinating agents is also a consideration in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

Oxidation: Formation of this compound quinone.

Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one exhibits significant anticancer properties.

Case Study : In vitro studies on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation. For example, it showed an IC50 value of approximately 12 µM against MCF-7 breast cancer cells after 48 hours of treatment. The mechanism involves the compound's interaction with specific molecular targets, leading to the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities against a range of pathogens.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 15.625 - 62.5 µM |

| Fungal strains | Moderate efficacy with MIC values indicating effectiveness |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

CRTH2 Receptor Antagonism

The compound has been identified as a potential antagonist for the CRTH2 receptor, which is involved in allergic responses and inflammation.

Applications :

- Treatment of chronic allergic conditions such as asthma and rhinitis.

- Potential use in managing inflammatory bowel disease and rheumatoid arthritis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Anticancer Mechanism : Induces apoptosis in cancer cells by inhibiting key survival pathways.

- Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis or fungal growth mechanisms.

- CRTH2 Interaction : Blocks the receptor's activity, reducing inflammation and allergic responses.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Fluorine at position 6 | Enhanced binding affinity and metabolic stability |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one | Chlorine at position 6 | Increased reactivity due to chlorine's electronegativity |

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-4-one | Bromine at position 6 | Potentially enhanced biological activity |

Mecanismo De Acción

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,9-tetrahydro-1H-carbazol-4-one: The non-fluorinated parent compound.

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one: A chlorinated analogue.

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-4-one: A brominated analogue.

Uniqueness

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and halogenated analogues. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is a fluorinated derivative of carbazole that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluorine atom at the 6th position and a ketone functional group, exhibits various biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C12H10FNO, with a molecular weight of 205.23 g/mol. The presence of the fluorine atom enhances its reactivity and binding potential, while the ketone group contributes to its solubility and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom increases the compound's hydrogen bonding capabilities, thereby enhancing its binding affinity to various enzymes and receptors. This interaction can modulate the activity of these targets, leading to significant biological effects .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies have shown that this compound can effectively target cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study:

In a study evaluating the cytotoxicity of this compound against MCF-7 cells, the compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a potent anticancer effect compared to untreated controls .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various bacterial strains. In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Structural Comparisons

The unique structural features of this compound allow it to stand out among similar compounds. Below is a comparison with related carbazole derivatives:

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H10FNO | Contains a ketone group |

| (+/-)-2,3,4,9-tetrahydro-1H-carbazole | C12H13NO | Lacks fluorine substitution |

| 8-Chloro-6-fluoro-1-(trifluoromethyl)-carbazole | C13H10ClF4NO | Contains multiple fluorine atoms |

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond anticancer and antimicrobial activities. It is being explored as a pharmacophore in drug design due to its ability to enhance metabolic stability and improve binding interactions with biological targets . Moreover, it serves as an intermediate in synthesizing more complex bioactive molecules.

Propiedades

IUPAC Name |

6-fluoro-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNURGTUVSLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319512 | |

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88368-12-1 | |

| Record name | NSC346509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.